N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide
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Description
Scientific Research Applications
Antiviral Evaluation
A study on New Spirothiazolidinone Derivatives reveals the synthesis and antiviral evaluation of a series of compounds designed for antiviral activity. These compounds, including derivatives similar in structure to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide, demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E. This research highlights the potential of spirothiazolidinone compounds in developing new classes of antiviral molecules (Apaydın et al., 2020).
Anticonvulsant Activity Analysis
The Synthesis and CLOGP Correlation of Imidooxy Anticonvulsants study presents an analysis of the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, showcasing the application of compounds with a spirocyclic component in evaluating their potential as anticonvulsants (Farrar et al., 1993).
Synthesis of Bioactive Derivatives
Research on the Synthesis of Functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane Derivatives demonstrates the formation of functionalized derivatives from nucleophilic ring opening reactions. These derivatives are important in several classes of bioactive compounds, illustrating the versatility of spirocyclic and oxabicyclic frameworks in synthetic chemistry and drug development (Santos et al., 2000).
Evaluation of Cellular Proliferation
A study titled Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1 evaluates the feasibility of imaging tumor proliferation using a novel PET tracer, showcasing applications in determining the proliferative status of solid tumors. This research underlines the role of novel compounds in enhancing the diagnostic capabilities of PET imaging in oncology (Dehdashti et al., 2013).
Development of Chemotherapeutic Agents
The Reductive Chemistry of the Novel Hypoxia-Selective Cytotoxin study explores the selective toxicity of a novel bioreductive drug for hypoxic cells, providing insights into the development of chemotherapeutic agents. This research emphasizes the importance of understanding the reduction chemistry of novel compounds for their application in cancer therapy (Palmer et al., 1995).
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-4-6-13(7-5-12)15(18)17-10-14-11-19-16(20-14)8-2-3-9-16/h4-7,14H,2-3,8-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDLNQQYBXQFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.